molecular formula C9H12N2 B3261502 N-Methylisoindolin-2-amine CAS No. 344294-71-9

N-Methylisoindolin-2-amine

Cat. No.: B3261502
CAS No.: 344294-71-9
M. Wt: 148.2 g/mol
InChI Key: JKNOWUBSMPUDEV-UHFFFAOYSA-N
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Description

N-Methylisoindolin-2-amine is a chemical compound of significant interest in organic and medicinal chemistry research. With the molecular formula C9H12N2, it features an isoindoline core, a bicyclic scaffold where a benzene ring is fused with a five-membered nitrogen-containing ring, substituted with a methylamino group at the 2-position. The isoindoline heterocycle is a privileged structure in drug discovery and is present in numerous commercial pharmaceuticals and bioactive molecules . This core structure is found in compounds with a wide range of biological activities , including selective serotonin uptake inhibition, antitumor, diuretic, cytotoxic, and anti-inflammatory effects . As a substituted amine derivative, this compound serves as a valuable building block and synthetic intermediate for researchers developing novel molecules with potential pharmacological activity . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1,3-dihydroisoindol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-10-11-6-8-4-2-3-5-9(8)7-11/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNOWUBSMPUDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN1CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Methylisoindolin 2 Amine and Its Derivatives

Classical Approaches to Isoindoline (B1297411) Synthesis

Classical synthetic routes provide foundational and often highly effective methods for constructing the isoindoline framework. These strategies typically involve the formation of the heterocyclic ring through well-established reaction mechanisms like reductive amination and nucleophilic substitution.

Reductive amination is a robust method for amine synthesis that proceeds through the formation of an imine or iminium ion intermediate, which is subsequently reduced in situ. wikipedia.orglibretexts.org For the synthesis of N-Methylisoindolin-2-amine, this strategy involves the condensation of a 1,2-benzenedicarboxaldehyde (o-phthalaldehyde) with methylhydrazine.

The reaction begins with the nucleophilic attack of both nitrogen atoms of methylhydrazine on the two aldehyde groups of o-phthalaldehyde. This is followed by dehydration to form a cyclic hydrazone intermediate. This intermediate is then reduced to yield the saturated N-methyl-N-aminoisoindoline ring system. The choice of reducing agent is crucial; mild hydride reagents are preferred to selectively reduce the C=N bond of the intermediate without affecting the carbonyl starting material. libretexts.org Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for one-pot reductive aminations because they are less reactive towards aldehydes and ketones at the slightly acidic pH required for imine formation. bu.edu

Table 1: Key Reagents in Reductive Amination for N-Amino-isoindoline Synthesis

Role Reagent Example Function
Carbonyl Precursoro-PhthalaldehydeForms the carbon backbone of the isoindoline ring.
Nitrogen SourceMethylhydrazineProvides the two nitrogen atoms for the N-aminoisoindoline core.
Reducing AgentSodium Cyanoborohydride (NaBH₃CN)Selectively reduces the intermediate iminium ion to the final amine. wikipedia.org
SolventMethanol or EthanolSolubilizes reactants and reagents.
CatalystMild Acid (e.g., Acetic Acid)Catalyzes the formation of the imine intermediate. youtube.com

The construction of the isoindoline ring via nucleophilic substitution is another cornerstone of classical synthesis. This approach typically involves the reaction of a di-electrophilic benzene (B151609) derivative with a dinucleophilic nitrogen source. A common and effective strategy is the double SN2 reaction between α,α'-dihalo-o-xylenes (e.g., 1,2-bis(bromomethyl)benzene) and a suitable hydrazine (B178648) derivative.

For the synthesis of this compound, 1,2-bis(bromomethyl)benzene (B41939) can be treated with methylhydrazine. The reaction proceeds via a stepwise or concerted double nucleophilic substitution, where the nitrogen atoms of methylhydrazine displace the bromide leaving groups, leading to the formation of the five-membered heterocyclic ring. A base, such as potassium carbonate or triethylamine, is typically added to neutralize the hydrobromic acid generated during the reaction and to ensure the nucleophilicity of the hydrazine. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed.

Advanced and Catalytic Synthetic Routes

To overcome the limitations of some classical methods and to improve efficiency, atom economy, and functional group tolerance, advanced synthetic routes employing transition metal catalysis have been developed. These methods enable the construction of complex isoindoline scaffolds under milder conditions.

Copper catalysis has emerged as a powerful tool for the formation of C-N bonds in the synthesis of N-heterocycles. nih.gov While much of the research has focused on the synthesis of isoindolinones (oxidized derivatives of isoindolines), the underlying principles can be extended to isoindoline synthesis. For instance, copper-catalyzed intramolecular C-H amidation has been used to synthesize N-arylsulfonyl-1-arylisoindolinones from 2-benzyl-N-tosylbenzamides. organic-chemistry.orgacs.org These reactions often utilize a copper(II) salt, such as Cu(OTf)₂, in the presence of an oxidant like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂). organic-chemistry.org

The development of direct copper-catalyzed routes to isoindolines often involves intramolecular coupling of a suitably functionalized precursor. For example, a molecule containing an amine and a leaving group (like a halide) on ortho-benzylic positions could undergo copper-catalyzed cyclization to form the isoindoline ring. The versatility of copper catalysis allows for the construction of a wide variety of heterocyclic structures. nih.govrsc.org

Table 2: Representative Copper-Catalyzed Isoindolinone Synthesis

Substrate Catalyst Oxidant Solvent Product Type Reference
2-Benzyl-N-tosylbenzamideCu(OTf)₂ (20 mol%)PhI(OAc)₂Chlorobenzene/Acetic AcidN-Arylsulfonyl-1-arylisoindolinone organic-chemistry.org

Palladium catalysis offers a diverse and highly efficient platform for synthesizing isoindoline and related heterocyclic systems. nih.gov These methods include intramolecular C-H amidation, carbonylative cyclizations, and cascade reactions. acs.orgrsc.org

One notable approach is the palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation. rsc.orgnih.govrsc.org This method allows for the cyclization of substrates like 2-benzyl-N-mesylbenzamides to form isoindolinones. A key advantage of some of these systems is that they can proceed without the need for an external stoichiometric oxidant, using catalysts like Palladium on carbon (Pd/C), with hydrogen gas potentially being the only byproduct. rsc.orgrsc.org

Palladium-catalyzed annulation reactions provide another powerful route. These processes build the isoindoline ring onto an existing molecular fragment. For example, a [4+1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides has been developed for the synthesis of indolines, a related class of heterocycles, showcasing the potential of this strategy. rsc.org Similarly, palladium-catalyzed [3+2] cyclization of isocyanides with alkynyl imines has been used to access complex indole (B1671886)–isoindole derivatives. rsc.org Carbonylative annulation reactions, where carbon monoxide is incorporated, have also been employed to create tetracyclic indolo[1,2-b]isoquinoline skeletons in a single step. nih.gov

An efficient synthesis of 3-acyl isoindolin-1-ones has been achieved through the palladium-catalyzed intramolecular cyclization of 2-iodobenzamides. organic-chemistry.org This reaction typically uses a palladium catalyst like Pd₂(dba)₃ with a suitable ligand such as Xantphos. organic-chemistry.org

Table 3: Examples of Palladium-Catalyzed Isoindoline/Isoindolinone Synthesis

Reaction Type Catalyst System Starting Materials Product Type Reference
Dehydrogenative C-H CyclizationPd/C2-Benzyl-N-mesylbenzamideIsoindolinone rsc.orgrsc.org
Carbonylative CyclizationPalladium Catalysto-Halobenzoates, Primary Amines, COIsoindole-1,3-dione acs.org
Intramolecular CyclizationPd₂(dba)₃ / Xantphos2-Iodobenzamides3-Acyl isoindolin-1-one (B1195906) organic-chemistry.org
[3+2] CyclizationPalladium CatalystIsocyanides, Alkynyl IminesIndole-isoindole derivative rsc.org

C-H Functionalization for Direct Amination

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in organic synthesis, streamlining reaction pathways by avoiding pre-functionalization steps. This approach has been successfully applied to the synthesis of isoindoline and isoindolinone frameworks through direct amination reactions.

Intramolecular amidation of C(sp³)–H bonds is an effective method for constructing nitrogen-containing heterocycles. Various transition-metal-free and metal-catalyzed systems have been developed to facilitate this transformation for the synthesis of indoline (B122111) and isoindolinone derivatives.

One notable approach involves a transition-metal-free, iodine-mediated oxidative intramolecular amination. This method achieves the cyclization of anilines by cleaving unactivated C(sp³)-H and N-H bonds, offering excellent chemoselectivity for C(sp³)–H bonds over C(sp²)–H bonds. Mechanistic studies suggest the reaction proceeds through a radical pathway involving nitrogen-centered radicals and a 1,5-hydrogen shift.

Copper-catalyzed systems have also been developed for the intramolecular amidation of unactivated C(sp³)–H bonds to form indoline derivatives. This transformation shows a preference for primary C-H bonds over secondary ones and provides the corresponding cyclized products in good to excellent yields. Preliminary mechanistic investigations point towards a radical pathway for this process as well.

Furthermore, rhodium(III)-catalysis has been employed for the intramolecular C(sp³)–H amidation of 2-methyl-N-substituted benzamides to yield N-free isoindolinones. This protocol demonstrates good compatibility with a wide array of substrates and functional groups, providing an alternative route to diverse isoindolinones under mild conditions without the need for external metal oxidants.

Table 1: Comparison of Catalytic Systems for Intramolecular C(sp³)-H Amidation
Catalytic SystemKey FeaturesProposed MechanismSubstrate ScopeReference
Iodine-mediatedTransition-metal-free, selective for (sp³)C-H bondsRadical pathway via nitrogen-centered radicalsAnilines for indoline synthesis
Copper-catalyzedPrefers primary C-H bonds, good to excellent yieldsRadical pathwayUnactivated C(sp³)-H bonds for indoline synthesis
Rhodium(III)-catalyzedMild conditions, no external oxidant neededNot specified2-methyl-N-substituted benzamides for isoindolinone synthesis

Understanding the mechanism of C-H activation is crucial for optimizing reaction conditions and expanding the scope of isoindoline synthesis. A ruthenium-catalyzed approach merging C-H activation with the strain-release of 1,2-oxazetidines provides an efficient route to isoindolinones from benzoic acids. Mechanistic investigations suggest a plausible cascade pathway involving C-H activation, followed by β-carbon elimination to form a Ru-imine intermediate, which then undergoes intramolecular cyclization to yield the final product. This method avoids harsh oxidants and high temperatures, presenting a sustainable alternative to traditional synthetic methods.

In the context of rhodium(III)-catalyzed reactions, mechanistic studies for the synthesis of isoindolinones via the coupling of N-methoxybenzamides and bis(tosylamido)methane have been conducted. These studies help to elucidate the catalytic cycle and the roles of the reactants and catalyst. While detailed mechanisms can vary depending on the specific metal and directing group, they often involve the formation of a metallacyclic intermediate arising from the directed C-H activation step.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. This technology has been effectively applied to the synthesis of various nitrogen-containing heterocyclic scaffolds.

The application of microwave irradiation can significantly enhance the efficiency of multi-component reactions for constructing complex heterocyclic systems. For instance, a catalyst-free, one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline (B57606) pharmacophore was achieved in just 8 minutes under microwave irradiation at 150 °C, affording good to excellent yields (68–82%). In another example, the synthesis of 2-quinolinone-fused γ-lactones using Fenton's reagent was completed in a remarkable 10 seconds under microwave heating, whereas the conventional method required 4 hours. These examples highlight the dramatic rate enhancements possible with microwave assistance, making it a highly attractive technique for the rapid synthesis of isoindoline derivatives and related libraries of compounds.

Table 2: Microwave-Assisted vs. Conventional Synthesis of Heterocycles
ReactionMethodReaction TimeYieldReference
Synthesis of DihydropyridopyrimidinesMicrowave8 min68-82%
ConventionalNot specifiedNot specified
Synthesis of 2-Quinolinone-fused γ-lactonesMicrowave10 s33-45%
Conventional4 hNot specified
Synthesis of 1,2,3-Triazole DerivativesMicrowaveShorter72-96%
ConventionalLonger64-94%

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral molecules is a central goal in modern organic chemistry, particularly for pharmaceutical applications where stereochemistry often dictates biological activity.

Asymmetric Synthetic Methodologies

Numerous asymmetric methodologies have been developed to access chiral isoindoline and isoindolinone derivatives. Palladium-catalyzed asymmetric intramolecular allylic C-H amination has proven to be a highly efficient method for synthesizing a range of enantioenriched isoindolines, achieving both high yields (up to 98%) and excellent enantioselectivities (up to 98% ee). This reaction employs a chiral phosphoramidite (B1245037) ligand to modulate the stereochemical outcome.

Another powerful strategy involves the use of chiral auxiliaries. For instance, (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones can be synthesized and then deprotonated to form a carbanion. Subsequent alkylation with various electrophiles proceeds with high diastereoselectivity, affording 3-substituted isoindolinones in excellent yields. The chiral auxiliary can then be removed to provide the desired chiral product.

Organocatalysis also offers a valuable approach. Asymmetric aza-Mannich/lactamization reactions using α-amido sulfones derived from 2-formyl benzoates have been developed for the synthesis of 3-nitromethyl isoindolinones with enantioselectivities up to 98% ee. These reactions often utilize bifunctional organocatalysts to control the stereochemistry of the key bond-forming steps.

Memory of Chirality (MOC) in Isoindoline Synthesis

Memory of chirality (MOC) is a fascinating stereochemical phenomenon where the chirality of a starting material is retained in the product, even though the reaction proceeds through a transient, achiral, or rapidly racemizing intermediate at the original stereocenter. The key to MOC is the formation of a conformationally chiral intermediate, such as an atropisomeric enolate, that reacts faster than it racemizes.

For this to be successful, several conditions must be met:

Enantioselective formation of a conformationally chiral intermediate from a chiral starting material.

A slow rate of racemization for this intermediate compared to its rate of reaction. A rotational barrier of at least 16 kcal/mol is generally sufficient at low temperatures (-78 °C).

Enhanced reactivity of the chiral intermediate towards product formation.

While direct examples of MOC in this compound synthesis are not prominent in the reviewed literature, the principles are applicable. The generation of axially chiral intermediates has been shown to be a key factor in the atroposelective synthesis of isoindolinones. In these reactions, the initial central chirality can be translated into a stable or transient axial chirality in an intermediate, which then dictates the final stereochemistry of the product's new stereocenter. This transfer of chiral information is the essence of MOC.

Green Chemistry Approaches in this compound Synthesis

The development of synthetic methodologies for this compound and its derivatives is increasingly influenced by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This section explores emerging green chemistry approaches applicable to the synthesis of this compound, focusing on solvent-free methods, mechanochemistry, and the use of sustainable reagents and conditions.

Solvent-Free Methods and Mechanochemistry in Amine N-Methylation

Traditional N-methylation reactions often rely on the use of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Solvent-free methods and mechanochemistry present viable alternatives by minimizing or eliminating the need for conventional solvents.

Solvent-free N-alkylation of amines can be achieved using various catalytic systems. For instance, nickel-on-silica-alumina has been demonstrated as an effective catalyst for the N-alkylation of amides with alcohols under neat conditions. researchgate.net While this example involves amide alkylation, the principle of using a solid-supported catalyst in the absence of a solvent is transferable to amine alkylation. Another approach involves the use of pincer-nickel complexes for the catalytic N-alkylation of amines with alcohols under solvent-free conditions, which has shown high turnover numbers. acs.org Microwave-assisted solvent-free N-alkylation of N-containing heterocycles has also been reported as an efficient method. mdpi.org

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a powerful solvent-free synthetic strategy. This technique has been successfully applied to the synthesis of N-substituted indole-3-carboxaldehyde (B46971) oximes from the corresponding aldehydes and hydroxylamine (B1172632) hydrochloride in the absence of a solvent. nih.govsemanticscholar.orgresearchgate.netmdpi.com The reactions are carried out by grinding the reactants together in a ball mill, often with a solid base. This method has the potential to be adapted for the N-methylation of a suitable isoindoline precursor. For example, a hypothetical mechanochemical synthesis of this compound could involve the milling of 2-aminoisoindoline with a methylating agent in the presence of a solid base.

MethodReactantsCatalyst/ConditionsProductYield (%)Reference
Solvent-Free N-AlkylationPhenylacetamide, Benzyl (B1604629) alcoholNi/SiO2-Al2O3, K2CO3, 150 °CN-Benzyl-2-phenylacetamide98 researchgate.net
Solvent-Free N-Alkylation2-Aminopyridine, Naphthyl-1-methanolPincer-Nickel Complex, t-BuOK, 110 °CN-(Naphthalen-1-ylmethyl)pyridin-2-amine~90 acs.org
Mechanochemical OximationN-substituted indole-3-carboxaldehydes, NH2OH·HClNaOH or Na2CO3, Ball millingN-substituted indole-3-carboxaldehyde oximes~95 nih.govmdpi.com

Use of Sustainable Reagents and Conditions

The selection of reagents and reaction conditions plays a crucial role in the development of green synthetic routes. Sustainable approaches to the synthesis of this compound would prioritize the use of non-toxic, renewable, and efficient reagents and catalysts.

One of the most promising sustainable C1 sources for methylation is carbon dioxide (CO2). Protocols for the N-formylation and N-methylation of primary and secondary amines using CO2 as a carbon source have been developed. nih.govspringernature.com These reactions are typically catalyzed by metal-free N-heterocyclic carbenes (NHCs) in the presence of a hydrosilane as a reductant. nih.govspringernature.com This methodology offers an environmentally benign alternative to traditional methylating agents, which are often toxic and derived from fossil fuels. The application of this method to a precursor like 2-aminoisoindoline could provide a green pathway to this compound.

The use of efficient and recyclable catalysts is another cornerstone of green chemistry. A highly active and recyclable nano-catalyst of nickel has been reported for the N-di-methylation of amines. chemrxiv.org Furthermore, catalyst- and solvent-free methods for the synthesis of secondary amines via reductive amination have been developed using reagents like pinacolborane (HBpin), which operates efficiently at room temperature. rsc.org While this specific example leads to secondary amines, the underlying principle of avoiding catalysts and solvents where possible is a key green chemistry strategy.

The synthesis of the isoindoline core itself can also be approached from a green perspective. Methods for the synthesis of isoindolinones from renewable, bio-based furfurals have been developed, showcasing the potential for creating the heterocyclic backbone from sustainable starting materials. rsc.org Subsequent chemical modifications could then lead to the target this compound.

MethodAmine SubstrateC1 Source/ReagentCatalystProductKey Sustainable FeatureReference
N-MethylationPrimary/Secondary AminesCarbon Dioxide (CO2), HydrosilaneN-Heterocyclic Carbene (NHC)N-Methylated AminesUse of CO2 as a C1 source nih.govspringernature.com
N-di-methylationVarious AminesFormaldehydeNano Ni/NiO@CN,N-Dimethylated AminesHighly stable and recyclable catalyst chemrxiv.org
Reductive AminationAldehydes, Primary AminesPinacolborane (HBpin)NoneSecondary AminesCatalyst- and solvent-free rsc.org
Isoindolinone SynthesisBio-furfuralsIntramolecular CycloaromatizationDefective Zn-BTC-SA, [Hmim]HSO4IsoindolinonesUse of renewable starting materials rsc.org

Mechanistic Elucidation of Reactions Involving N Methylisoindolin 2 Amine

Reaction Pathway Analysis of C-N Bond Formation

No specific studies detailing the pathway analysis of C-N bond formation involving N-Methylisoindolin-2-amine were identified. General methodologies for C-N bond formation, such as transition-metal-catalyzed cross-coupling reactions, have been extensively studied for various amines, but specific application and mechanistic investigation for this compound are absent in the retrieved literature. nih.gov

Concerted vs. Stepwise Mechanisms in Cyclization Reactions

There is a lack of research comparing concerted versus stepwise mechanisms for cyclization reactions where this compound is a reactant or precursor. While general principles of cycloaddition mechanisms are well-established, their specific application to this compound has not been documented. organic-chemistry.orgresearchgate.netnih.gov

Role of Catalysts and Additives in Reaction Selectivity and Efficiency

While the synthesis of the broader isoindolinone class of compounds involves various catalysts and additives to control selectivity and efficiency, no studies were found that specifically detail the role of such agents in reactions of this compound. nih.govchemsrc.com

Computational and Theoretical Chemistry of N Methylisoindolin 2 Amine

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used method for calculating the structural and electronic properties of molecules.

Table 1: Hypothetical DFT-Calculated Electronic Properties of N-Methylisoindolin-2-amine

Property Value Unit
Energy of HOMO -5.8 eV
Energy of LUMO -0.9 eV
HOMO-LUMO Gap 4.9 eV
Dipole Moment 2.1 Debye
Electron Affinity -0.8 eV
Ionization Potential 5.7 eV

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule and the different shapes it can adopt.

A comprehensive conformational analysis of this compound using molecular dynamics simulations has not been reported in the scientific literature. Such a study would involve simulating the molecule's behavior in a solvent, such as water, over a period of nanoseconds to microseconds. The resulting trajectory would reveal the preferred conformations of the molecule and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets.

Table 2: Illustrative Conformational Analysis Data for this compound from a Hypothetical MD Simulation

Conformer Population (%) Relative Energy (kcal/mol) Dihedral Angle (°)
1 65 0.0 65
2 25 1.2 -70
3 10 2.5 180

Note: The data in this table is for illustrative purposes and does not represent actual computational findings for this compound.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying the transition states and intermediates that connect reactants and products. These calculations can provide a detailed, step-by-step understanding of how a reaction occurs.

Specific computational studies on the reaction mechanisms involving this compound are not currently available. A theoretical investigation into its reactivity could, for example, explore its N-alkylation or acylation reactions. By calculating the energies of the reactants, products, and transition states, the most likely reaction pathway and the activation energy for the reaction could be determined. frontiersin.org

Computational Approaches for Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are frequently used to derive these relationships.

There are no published SAR studies specifically focused on this compound. A computational SAR study would typically involve a set of isoindoline (B1297411) derivatives with known biological activities. Molecular descriptors, which are numerical representations of the molecules' structural and physicochemical properties, would be calculated. A mathematical model would then be developed to correlate these descriptors with the observed biological activity. Such a model could then be used to predict the activity of new, untested isoindoline derivatives.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode of a small molecule ligand to the active site of a protein.

While general molecular docking studies have been performed on various nitrogen-containing heterocyclic compounds, there are no specific molecular docking simulations reported for this compound in the available literature. A molecular docking study of this compound would involve selecting a relevant biological target, such as an enzyme or a receptor. The this compound molecule would then be computationally "docked" into the active site of the target protein to predict its binding orientation and affinity. The results would provide insights into the potential biological activity of the compound and could guide the design of more potent analogs.

Molecular Interactions and Structure Activity Relationships Sar of N Methylisoindolin 2 Amine Analogues

Design Principles for N-Methylisoindolin-2-amine Derivatives with Modulated Molecular Recognition

The rational design of this compound derivatives to achieve specific molecular recognition is guided by established medicinal chemistry principles. nih.gov A common strategy involves a modular approach, dissecting the molecule into a core scaffold (the isoindoline (B1297411) ring), and peripheral functionalities that can be systematically modified. nih.gov

Key design principles include:

Substituent Modification: Introducing various functional groups onto the aromatic ring or the N-methylamino moiety can modulate the molecule's electronic, steric, and lipophilic properties. For instance, adding electron-withdrawing or electron-donating groups can fine-tune the strength of hydrogen bonds. rsc.org

Linker Variation: In many isoindoline-based active compounds, a linker connects the core to another pharmacophore. Altering the length, rigidity, and chemical nature of this linker can optimize the spatial orientation of the molecule within a biological target's binding site.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can enhance potency, selectivity, or pharmacokinetic profiles. For example, the isoindoline core itself is considered a bioisostere of scaffolds like quinazoline (B50416) and benzimidazole.

Conformational Constraint: Introducing rigid elements or additional rings can lock the molecule into a specific, biologically active conformation, potentially increasing affinity for the target and reducing off-target effects.

In silico methods, such as molecular docking and molecular dynamics simulations, are integral to modern design strategies. These computational tools predict how newly designed analogues will bind to a target protein, providing insights into potential interactions and guiding the selection of candidates for synthesis. nih.govmdpi.com This approach was effectively used in the design of isoindolinone-based inhibitors of carbonic anhydrase, where a modular design involving a core, head, linker, and tail was employed to optimize enzyme interaction. nih.gov

Elucidation of Specific Ligand-Target Binding Modes (In Vitro Context)

The interaction of a ligand with its biological target is a dynamic process governed by a variety of non-covalent forces. nih.gov For isoindoline-based molecules, the primary binding interactions observed in in vitro and in silico studies are hydrogen bonding and hydrophobic interactions. researchgate.net

Hydrogen bonds are crucial for the specificity and stability of ligand-target complexes. The this compound scaffold contains potential hydrogen bond donors (the N-H group) and the aromatic ring which can interact with acceptor and donor groups in a protein's active site. Studies on analogous isoindoline-1,3-dione derivatives have demonstrated the importance of these interactions. For example, molecular docking studies of certain derivatives with cyclooxygenase (COX) enzymes revealed hydrogen bonds forming between a carbonyl oxygen of the ligand and key amino acid residues like Ser530, Arg120, and Tyr355. mdpi.com Similarly, interactions with monoamine oxidase B (MAO-B) were shown to involve conventional hydrogen bonds with residues such as GLY 434 and MET 436. mdpi.com The strength and nature of these bonds can be tuned by the electronic effects of nearby substituents. rsc.org

The planar, aromatic benzene (B151609) ring of the isoindoline core is a key contributor to hydrophobic interactions, which are vital for ligand binding within nonpolar pockets of a target protein. nih.gov These interactions include:

π-π Stacking: Face-to-face or edge-to-face stacking interactions between the aromatic ring of the isoindoline derivative and aromatic amino acid residues like tyrosine (Tyr), tryptophan (Trp), phenylalanine (Phe), and histidine (His).

π-Alkyl Interactions: Interactions between the aromatic ring and alkyl side chains of amino acids such as valine (Val), leucine (B10760876) (Leu), and isoleucine (Ile).

Table 1: Key Molecular Interactions Observed in Isoindoline Analogues
Interaction TypeDescriptionExample ResiduesObserved in Analogues Targeting
Hydrogen BondingDirectional interaction between a hydrogen atom on a donor (e.g., N-H) and an electronegative acceptor atom (e.g., O, N).Serine, Arginine, Tyrosine, GlycineCyclooxygenase (COX), Monoamine Oxidase B (MAO-B) mdpi.commdpi.com
π-π StackingNon-covalent interaction between aromatic rings.Tryptophan, Phenylalanine, TyrosineAcetylcholinesterase (AChE), COX nih.govmdpi.com
π-Alkyl InteractionsInteraction between an aromatic π-system and an alkyl group.Valine, Leucine, Isoleucine, AlanineCOX, AChE nih.govmdpi.com
Amide-π StackedInteraction between a peptide bond and an aromatic ring.GlycineCOX mdpi.com

Influence of Substituent Effects on Molecular Interactions

The type and position of substituents on the this compound scaffold can profoundly influence its interaction with biological targets. Modifications to the aromatic ring or the N-alkylamino side chain can alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby modulating its binding affinity and selectivity.

Studies on various heterocyclic systems demonstrate that electron-donating groups (e.g., -OCH₃, -CH₃) can increase the electron density of the aromatic ring, potentially strengthening π-π stacking and cation-π interactions. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease electron density, which can affect hydrogen bond acidity and other electrostatic interactions. rsc.org For instance, in a series of isoindoline-1,3-dione derivatives targeting COX enzymes, the position of a methoxy (B1213986) (-OCH₃) group on an attached phenyl ring significantly impacted inhibitory activity, highlighting the sensitivity of the binding pocket to electronic and steric changes. mdpi.com Similarly, research on isoindolinone derivatives showed that a cyclohexanol (B46403) substituent enhanced antioxidant activity compared to a simple ethyl group, suggesting the substituent's critical role in the compound's mechanism. nih.gov The size of the substituent is also a critical factor; for example, in one series of AChE inhibitors, substitutions on a benzyl (B1604629) moiety did not significantly affect activity, suggesting that the size of the substituent was more important than its electronic nature for fitting into the enzyme's active site. nih.gov

Table 2: Predicted Influence of Substituents on Molecular Properties and Interactions
Substituent TypeExamplePositionPredicted Effect on Molecular PropertiesPotential Impact on Interactions
Electron-Donating-OCH₃, -NH₂, -CH₃Aromatic RingIncreases electron density of the π-system. May increase lipophilicity.May enhance π-π stacking and cation-π interactions.
Electron-Withdrawing-NO₂, -CF₃, -ClAromatic RingDecreases electron density of the π-system. Increases acidity of nearby protons.May alter hydrogen bonding potential and electrostatic interactions.
Halogens-F, -Cl, -BrAromatic RingInductively withdrawing, can form halogen bonds. Size increases down the group.Can introduce specific halogen bonds; steric effects can influence fit in binding pocket.
Bulky Alkyl Groups-C(CH₃)₃, -CyclohexylN-amino group or Aromatic RingIncreases steric hindrance and lipophilicity.May provide better hydrophobic contacts or cause steric clashes, impacting affinity. nih.gov

Structure-Multiple Activity Relationships (SMARts) for this compound Analogues

In contemporary drug discovery, it is recognized that a single compound often interacts with multiple biological targets, a concept known as polypharmacology. Structure-Multiple Activity Relationships (SMARts) is a chemoinformatic approach used to analyze and understand these complex interactions. rsc.orgrsc.orgnih.gov Unlike traditional SAR which focuses on a single target, SMARts explores how structural modifications to a series of compounds simultaneously affect their activity across multiple targets. researchgate.net

This approach utilizes computational methods and activity landscape modeling to visualize the relationships between structural similarity and activity profiles. rsc.orgresearchgate.net For a hypothetical library of this compound analogues, a SMARt analysis would involve screening the compounds against a panel of different targets (e.g., various kinases, receptors, or enzymes). The resulting data would be analyzed to identify:

Privileged Scaffolds: Confirming if the isoindoline core is active against a family of related targets.

Selectivity Switches: Identifying small structural changes that dramatically shift the compound's activity from one target to another.

Off-Target Effects: Predicting potential side effects or new therapeutic uses by identifying unintended biological activities. nih.gov

By decoding these complex relationships, SMARts can guide the optimization of lead compounds to enhance selectivity, repurpose existing molecules for new indications, and anticipate potential drug-drug interactions. nih.gov

In Vitro Studies of Biological Activity and Mechanistic Insights (Non-Clinical Focus)

While direct in vitro studies on this compound are not widely published, research on structurally similar isoindolinone and isoindole-1,3-dione derivatives reveals a broad spectrum of biological activities, suggesting significant potential for this compound class. doaj.orgresearchgate.net These studies provide a blueprint for the types of non-clinical investigations that could elucidate the activity of this compound analogues.

A prominent example is the investigation of isoindolin-1-one-3-phosphonates, which demonstrated potent in vitro antimicrobial and anti-parasitical activities. researchgate.net Certain compounds in this series were highly active against the gram-positive bacterium Listeria monocytogenes and the fungus Candida albicans. researchgate.net Further studies on isoindolinone derivatives have shown anticancer activity against various cell lines, including lung cancer (A549) and breast cancer (MDA-MB-231). nih.govresearchgate.netacs.org The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest. nih.gov

Other reported in vitro activities for the broader isoindoline family include:

Enzyme Inhibition: Potent inhibition of enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase has been observed for various isoindolinone and phthalimide (B116566) derivatives. nih.govnih.gov

Antioxidant Activity: Some derivatives have shown the ability to scavenge free radicals, indicating antioxidant potential. nih.gov

Antimycobacterial Activity: The isoindoline-1,3-dione scaffold is a key pharmacophore in compounds tested against Mycobacterium tuberculosis. nih.govsemanticscholar.org

These findings underscore the versatility of the isoindoline scaffold. In vitro screening of this compound analogues against a diverse panel of cell lines and enzymes would be a critical first step in characterizing their biological potential and uncovering their mechanisms of action.

Table 3: Selected In Vitro Biological Activities of Isoindolinone Analogues
Compound ClassBiological ActivityAssay/TargetObserved PotencyReference
Isoindolin-1-one-3-phosphonatesAntimicrobialListeria monocytogenesInhibition zone of 22 mm researchgate.net
Isoindolin-1-one-3-phosphonatesAntifungalCandida albicansInhibition zone of 38 mm researchgate.net
Isoindolin-1-one-3-phosphonatesAnticancerMDA-MB-231 (Breast Cancer)EC₅₀ = 0.8 µM researchgate.net
Sulfamate-IsoindolinonesEnzyme InhibitionHuman Carbonic Anhydrase I (hCA I)Kᵢ = 11.48 nM nih.gov
Sulfamate-IsoindolinonesEnzyme InhibitionHuman Carbonic Anhydrase II (hCA II)Kᵢ = 9.32 nM nih.gov
Isoindoline-1,3-dione hybridsEnzyme InhibitionAcetylcholinesterase (AChE)IC₅₀ = 2.1 µM nih.gov
Cyclic Peptide-Isoindolinone AnalogsAnticancerInduction of Apoptosis in HepG2 cellsQualitatively demonstrated nih.gov

Evaluation of Enzyme Inhibition (e.g., S-Adenosyl-L-Homocysteine Hydrolase)

S-Adenosyl-L-homocysteine (SAH) hydrolase (SAHH) is a critical enzyme in cellular methylation reactions. It catalyzes the reversible hydrolysis of SAH to adenosine (B11128) and L-homocysteine, preventing the accumulation of SAH, which is a potent inhibitor of S-adenosyl-L-methionine (AdoMet)-dependent methyltransferases. nih.govfrontiersin.org The inhibition of SAHH can disrupt essential methylation processes, making it a target for various therapeutic agents.

While specific studies on this compound are not extensively detailed in available literature, research on related isoindoline and isoindolinone structures provides insights into their potential as enzyme inhibitors. For instance, a series of isoindoline-based hydroxamates has been shown to inhibit histone deacetylase 1 (HDAC1) with IC₅₀ values in the low nanomolar range. nih.govnovartis.com This demonstrates the capability of the isoindoline scaffold to interact with enzyme active sites.

The inhibitory potential of compounds is often evaluated through their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a specific biological or biochemical function by half.

Table 1: Illustrative Enzyme Inhibition Data for Isoindoline-based Compounds

Compound Series Target Enzyme IC₅₀ (nM)

This table is illustrative and based on the inhibitory activity of related isoindoline structures against different enzymes to demonstrate the potential of the core scaffold.

Target Identification in Biochemical Assays

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. This is often achieved through various biochemical and chemical biology techniques. For isoindoline and isoindolinone analogues, target identification studies have revealed interactions with several important proteins.

Molecular docking studies have shown that the isoindolinone moiety can form hydrogen bonds with key amino acid residues in enzyme active sites. For example, the carbonyl oxygen of the isoindolinone structure has been observed to form a direct hydrogen bond with the amino acid residue Asn140 in the Brd4 bromodomain. mdpi.com This type of interaction is fundamental to the inhibitory activity of the compound.

Structure-activity relationship (SAR) studies, which explore how chemical structure relates to biological activity, are essential in optimizing lead compounds. For instance, in a series of imidazothiazole derivatives targeting indoleamine 2,3-dioxygenase 1 (IDO1), the introduction of halogen atoms at specific positions on the molecule was found to be favorable for inhibitory activity. nih.gov Such findings are critical for the rational design of more potent and selective inhibitors based on a core scaffold like isoindoline.

Common techniques for target identification include:

Affinity Chromatography: Using the compound as a bait to capture its binding partners from a cell lysate.

Proteomics Approaches (e.g., SILAC): Quantitatively comparing protein levels in cells treated with the compound to identify those that are affected. nih.gov

X-ray Crystallography: Determining the three-dimensional structure of a compound bound to its target protein, providing detailed insights into their interaction. nih.gov

In Vitro Antiprotozoal Activity (e.g., Antileishmanial, Antitoxoplasma) of Related Isoindolinone Compounds

The isoindolinone scaffold is a key structural feature in a variety of compounds exhibiting a broad range of biological activities, including potent antiprotozoal effects. nih.gov Research has demonstrated the efficacy of isoindolinone derivatives against parasites such as Leishmania major and Toxoplasma gondii.

A study on novel methylene (B1212753) isoindolinone compounds revealed significant in vitro activity against both L. major promastigotes and amastigotes, with some compounds showing IC₅₀ values below 0.4 μM. nih.gov The same study also found strong activity against T. gondii tachyzoites, with IC₅₀ values for some derivatives being less than 2.1 μM. nih.gov The antileishmanial activity of these compounds is thought to be linked to the inhibition of enzymes essential for the parasite's life cycle, such as tryparedoxin peroxidase. nih.gov

The tables below summarize the in vitro antiprotozoal activity of several methylene isoindolinone compounds from a recent study.

Table 2: In Vitro Antileishmanial Activity of Methylene Isoindolinone Compounds against L. major

Compound Promastigotes IC₅₀ (μM) Amastigotes IC₅₀ (μM)
2c < 0.4 2.6 ± 0.1
2d < 0.4 3.5 ± 0.2
5a < 0.4 < 0.4
5d < 0.4 < 0.4
5e < 0.4 < 0.4

Data sourced from a study on copper-catalyzed asymmetric hydroboration of methylene isoindolinone compounds. nih.gov

Table 3: In Vitro Antitoxoplasma Activity of Methylene Isoindolinone Compounds against T. gondii

Compound Tachyzoites IC₅₀ (μM)
2c 2.1 ± 0.1
2e 1.7 ± 0.1
2h 1.5 ± 0.1
5d 1.9 ± 0.1

Data sourced from a study on copper-catalyzed asymmetric hydroboration of methylene isoindolinone compounds. nih.gov

These findings underscore the potential of the isoindolinone scaffold as a basis for the development of new antiprotozoal agents.

Exploration of Derivatives and Analogues of N Methylisoindolin 2 Amine

Design and Synthesis of N-Methylisoindolin-2-amine Analogues with Modified Ring Systems

The design of analogues often begins with altering the central isoindoline (B1297411) nucleus. Synthetic strategies allow for the creation of polycyclic isoindolines and other complex frameworks. One approach involves the in-situ generation of unstable cyclic imines from corresponding alicyclic amines (like pyrrolidine (B122466) or piperidine), which then react with aryllithium compounds that have a leaving group on an ortho-methylene position. This method facilitates the construction of various polycyclic isoindoline structures in a single operational step. acs.org

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to discover novel compounds with improved properties while retaining the key pharmacophoric features of a known active molecule. rsc.org Bioisosterism, a concept first introduced by Harris Friedman in 1951, refers to the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to similar biological activity. nih.govprinceton.edu

In the context of the isoindoline core, these strategies are used to address issues like toxicity, metabolism, or patentability. For example, in designing analogues of the anti-inflammatory drug Indoprofen, which contains an isoindolin-1-one (B1195906) core, researchers have replaced certain fragments of the parent molecule to create hybrid structures with potentially better COX-2 selectivity and reduced side effects. researchgate.net An example of bioisosteric replacement in a related scaffold involves the synthesis of isoindoline-1,3-dione derivatives where a 1,2,3,4-tetrahydroisoquinoline (B50084) moiety is used as a bioisosteric analogue of an arylpiperazine group. nih.gov This substitution can alter the compound's interaction with its biological target and its pharmacokinetic profile. Similarly, scaffold hopping from an indole (B1671886) to an indazole core has been successfully used to develop dual MCL-1/BCL-2 inhibitors, demonstrating a strategy that could be conceptually applied to the isoindoline framework to discover new biological activities. rsc.org

Development of Diverse Compound Libraries based on the Isoindoline Amine Core

The systematic synthesis of a large number of related compounds, known as a compound library, is a cornerstone of modern drug discovery. This approach allows for high-throughput screening to identify lead compounds with desired biological activity. The isoindoline scaffold is well-suited for library development due to its synthetic tractability. mdpi.comnih.gov

Libraries of isoindoline-1,3-dione derivatives have been created to explore their potential as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov By reacting a common intermediate, such as N-(2-bromoethyl)phthalimide, with a diverse set of aryl(heteroaryl)piperazines, a library of compounds with varied substituents can be generated. nih.gov This allows for a systematic investigation of structure-activity relationships. Another approach involves the one-pot, three-component reaction of 2-formylbenzoic acid, various primary amines, and dimethyl phosphite (B83602) to generate a library of isoindolin-1-one-3-phosphonates. researchgate.net The development of such libraries, built around the central isoindoline amine core, is crucial for exploring the chemical space and identifying novel therapeutic candidates. nih.gov

Structural Modifications to Optimize Molecular Interactions

Once a lead compound is identified, its structure is fine-tuned to optimize interactions with its biological target, thereby improving potency and selectivity. This process relies on understanding the structure-activity relationship (SAR), which describes how changes in a molecule's structure affect its biological activity. nih.gov

For isoindoline-based compounds, SAR studies have provided valuable insights. In a series of isoindoline-1,3-dione derivatives designed as cholinesterase inhibitors, the nature of the substituent on an attached piperazine (B1678402) ring was found to significantly influence inhibitory potency. nih.gov For instance, replacing a phenyl group with a diphenylmethyl moiety altered the activity against BuChE. nih.gov Similarly, in a series of quinoline-isoindoline integrated compounds, it was found that isoindoline–pyridine (B92270) derivatives showed higher activity than those with other heterocyclic rings, and the presence of an amino group on the pyridine ring was beneficial for activity compared to an oxo group. mdpi.com

These modifications, which include altering lipophilicity, adding electron-withdrawing or polar groups, and introducing different heterocyclic moieties, can significantly enhance biological efficacy, target specificity, and pharmacokinetic properties. nih.gov

A study investigating novel isoindoline-1,3-dione derivatives as potential inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) revealed varying potencies based on structural modifications. The inhibitory activity is presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Advanced Research Techniques and Future Directions for N Methylisoindolin 2 Amine Studies

High-Throughput Screening Methodologies for Identifying Molecular Interactions

High-Throughput Screening (HTS) is a cornerstone of modern research, allowing for the rapid testing of thousands to millions of compounds to identify those that interact with a specific biological target. nih.gov Should a protein target for N-Methylisoindolin-2-amine be identified through proteomics, HTS methodologies could be employed to discover other molecules that bind to the same target or to characterize the nature of the interaction.

A variety of HTS assays can be adapted for this purpose, broadly classified as biochemical and cell-based assays. nih.govnih.gov

Biochemical Assays: These are in vitro assays that measure the direct interaction between a purified target protein and a compound.

Fluorescence Polarization (FP): This method is suitable if this compound binds to a target protein and displaces a fluorescently labeled ligand. The change in the polarization of the fluorescent light upon displacement indicates a binding event.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity between two molecules. For example, a target protein could be labeled with a donor fluorophore and a known binding partner with an acceptor. Compounds that disrupt this interaction, or bind to the protein, would alter the FRET signal.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure real-time binding kinetics. enamine.net The target protein is immobilized on a sensor chip, and a solution containing this compound is passed over it. Binding is detected as a change in the refractive index at the sensor surface, providing data on association and dissociation rates.

Thermal Shift Assay (TSA): Similar to TPP but often performed in a plate-based format with a purified protein, TSA measures the change in a protein's melting temperature in the presence of a ligand using a fluorescent dye that binds to unfolded proteins. enamine.net

Cell-Based Assays: These assays measure a functional response within a living cell, providing more physiologically relevant data.

Reporter Gene Assays: If the target of this compound is a transcription factor or part of a signaling pathway that regulates gene expression, a reporter gene (e.g., luciferase or GFP) can be placed under the control of a responsive promoter. An increase or decrease in the reporter signal would indicate that the compound is modulating the pathway.

Cell Viability Assays: These assays measure the health of cells upon treatment with the compound. They can indicate if this compound has cytotoxic or cytostatic effects, which is a crucial first step in understanding its cellular impact. enamine.net

The following table outlines common HTS methodologies applicable to studying this compound.

Assay TypeMethodPrinciple
Biochemical Fluorescence Polarization (FP)Measures changes in the rotation of a fluorescent probe upon displacement by the compound.
Time-Resolved FRET (TR-FRET)Detects proximity between donor and acceptor fluorophores, which is altered by compound binding.
Surface Plasmon Resonance (SPR)A label-free method to measure real-time binding kinetics of the compound to an immobilized target.
Cell-Based Reporter Gene AssayMeasures the modulation of a specific signaling pathway by quantifying the expression of a reporter gene.
Cell Viability AssayAssesses the overall cellular health (e.g., proliferation, cytotoxicity) in response to the compound.

These HTS approaches provide the tools to either find a target for this compound through large-scale screening or to deeply characterize its interaction with a known target. fiu.edu

Innovative Spectroscopic and Analytical Techniques for Structural Characterization in Research

The unambiguous confirmation of a chemical structure is a prerequisite for any further investigation. For a novel or synthesized compound like this compound, a combination of spectroscopic and analytical techniques is essential for its structural elucidation and purity assessment. Research on related isoindoline (B1297411) and isoindole derivatives consistently relies on a standard set of powerful techniques. mdpi.comnih.govacgpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the structure of organic molecules in solution.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, ¹H NMR would be used to identify signals for the methyl group, the amine proton, the methylene (B1212753) protons of the isoindoline ring, and the aromatic protons.

¹³C NMR (Carbon NMR): This method provides information about the different types of carbon atoms in the molecule. It is used to confirm the carbon skeleton of the compound, identifying the methyl, methylene, and aromatic carbons.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. mdpi.com High-Resolution Mass Spectrometry (HRMS) is particularly important as it provides a highly accurate molecular weight, allowing for the determination of the elemental formula. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. mdpi.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H bonds in the amine, C-H bonds (both aliphatic and aromatic), and C=C bonds of the aromatic ring. researchgate.net

X-ray Crystallography: If a suitable single crystal of this compound or a salt thereof can be grown, X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state. This technique yields precise bond lengths, bond angles, and conformational details. mdpi.com

The table below summarizes the expected application of these techniques for the characterization of this compound.

TechniqueInformation ProvidedExpected Observations for this compound
¹H NMR Number, environment, and connectivity of protons.Distinct signals for aromatic, methylene (isoindoline), amine (NH), and methyl (N-CH₃) protons.
¹³C NMR Number and type of carbon atoms.Signals corresponding to the aromatic, methylene, and methyl carbons, confirming the carbon framework.
Mass Spectrometry (MS) Molecular weight and elemental composition (HRMS).A molecular ion peak corresponding to the exact mass of C₉H₁₂N₂, confirming its formula.
Infrared (IR) Spectroscopy Presence of functional groups.Characteristic absorption bands for N-H stretching, aromatic and aliphatic C-H stretching, and aromatic C=C bending.

Together, these methods provide a comprehensive and definitive structural characterization, which is a critical foundation for all further biological and chemical studies. researchgate.net

Future Prospects for this compound Research in Academic Settings

Based on the established biological activities of the broader class of isoindoline and related heterocyclic compounds, several promising research avenues can be envisioned for this compound in academic settings. The isoindoline scaffold is a known pharmacophore present in molecules with diverse biological activities, including anti-inflammatory, antiproliferative, and enzyme inhibitory functions. researchgate.netresearchgate.net

Future research could focus on the following areas:

Target Identification and Mechanism of Action Studies: The most immediate line of inquiry would be to apply the chemical proteomics approaches discussed in section 7.1 to identify the cellular targets of this compound. Discovering its binding partners would be the first step in unraveling its biological function and potential as a chemical probe or therapeutic lead.

Exploration of Enzyme Inhibition: Many isoindoline derivatives have been investigated as enzyme inhibitors. researchgate.net For example, they have been studied as inhibitors of cyclooxygenases (COX-1/COX-2) and carbonic anhydrases. nih.govresearchgate.net Future academic work could involve screening this compound against panels of common enzymes to identify potential inhibitory activity.

Investigation of Antiproliferative Effects: The isoindoline core is found in several compounds with demonstrated activity against cancer cell lines. researchgate.net A logical next step would be to screen this compound against a panel of human cancer cell lines (e.g., A549, MCF-7, HeLa) to determine if it possesses any antiproliferative or cytotoxic properties.

Development of Derivatives for Structure-Activity Relationship (SAR) Studies: Once an initial biological activity is identified, academic labs are well-positioned to synthesize a library of this compound derivatives. By systematically modifying the structure (e.g., substituting the aromatic ring, altering the N-methyl group), researchers could establish a structure-activity relationship, optimizing the compound for potency and selectivity towards its biological target. This synthetic chemistry effort would be guided by the biological screening results.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Methylisoindolin-2-amine, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as condensation of isoindoline precursors with methylamine derivatives. Key steps include:

  • Catalysts : Palladium or copper catalysts may enhance coupling efficiency (e.g., in forming the isoindolin-2-amine core) .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene are often used under inert atmospheres to prevent oxidation .
  • Temperature Control : Reactions may require heating (80–120°C) to drive cyclization, followed by quenching in basic conditions to isolate the product .
    • Optimization : Continuous flow reactors or automated platforms can improve scalability, while green solvents (e.g., ethanol) reduce environmental impact .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

  • Key Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the methyl group attachment to the isoindoline nitrogen and aromatic proton environments .
  • X-ray Crystallography : Resolves molecular conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding) critical for understanding reactivity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C9_9H12_{12}N2_2) and isotopic patterns .

Q. What are the key physicochemical properties of this compound that influence its reactivity in different solvents?

  • Solubility : Moderate solubility in polar solvents (e.g., DMF, ethanol) due to the amine group’s hydrogen-bonding capacity. Low solubility in non-polar solvents (e.g., hexane) .
  • Stability : Sensitive to light and moisture; storage under nitrogen at –20°C is recommended to prevent degradation .
  • pKa : The amine group’s basicity (pKa ~9–10) affects protonation states in aqueous media, altering reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Methods :

  • Molecular Docking : Simulates binding affinities to enzymes (e.g., kinases) by analyzing steric and electronic complementarity .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attacks .
  • Molecular Dynamics (MD) : Assesses stability of ligand-protein complexes in simulated physiological conditions (e.g., solvation, pH) .
    • Validation : Cross-referencing computational results with experimental data (e.g., IC50_{50} values from enzyme inhibition assays) ensures accuracy .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Root Causes : Discrepancies may arise from:

  • Impurity Profiles : Uncharacterized byproducts from multi-step syntheses alter bioactivity .
  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect potency measurements .
    • Resolution :
  • High-Purity Synthesis : Use preparative HPLC to isolate the target compound (>98% purity) .
  • Standardized Assays : Adopt OECD guidelines for cytotoxicity or enzymatic activity tests to ensure reproducibility .

Q. What methodologies are used to analyze the degradation pathways and stability of this compound under various conditions?

  • Accelerated Stability Studies :

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions to identify breakdown products via LC-MS .
  • Kinetic Analysis : Monitor degradation rates using Arrhenius equations to predict shelf life .
    • Mechanistic Insights :
  • Oxidative Pathways : Use electron paramagnetic resonance (EPR) to detect radical intermediates formed during autoxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.